molecular formula C19H16FN3O4S2 B2373669 2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide CAS No. 898440-99-8

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2373669
CAS No.: 898440-99-8
M. Wt: 433.47
InChI Key: KTDMEKBUQYYMNZ-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenylsulfonamido group, and a benzamido group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of catalysts such as palladium on charcoal and reagents like sodium hydride (NaH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on charcoal, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-fluorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its thiophene ring and fluorophenylsulfonamido group make it particularly versatile for various research and industrial purposes.

Properties

IUPAC Name

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S2/c1-21-18(25)16-9-10-28-19(16)22-17(24)12-3-2-4-14(11-12)23-29(26,27)15-7-5-13(20)6-8-15/h2-11,23H,1H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDMEKBUQYYMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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